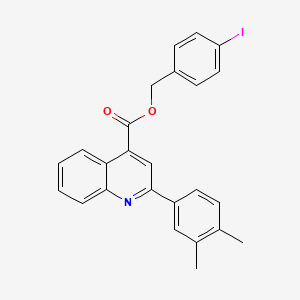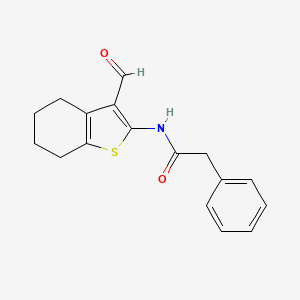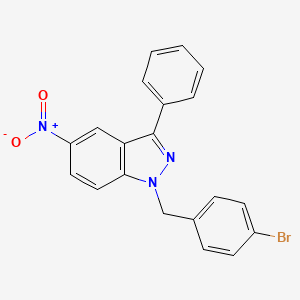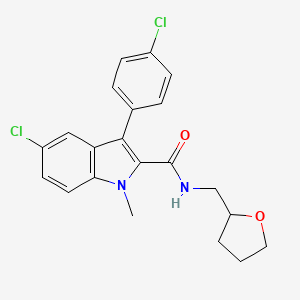
4-Iodobenzyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-IODOBENZYL 2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 4-IODOBENZYL 2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via Friedel-Crafts alkylation, where the quinoline core reacts with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst.
Iodination: The iodination of the benzyl group is achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Esterification: Finally, the carboxylate group is introduced through an esterification reaction with an appropriate alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
4-IODOBENZYL 2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the iodinated benzyl group, where nucleophiles such as amines or thiols replace the iodine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
科学研究应用
4-IODOBENZYL 2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Chemical Biology: The compound serves as a probe to study protein-ligand interactions and to identify molecular targets in biological systems.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
作用机制
The mechanism of action of 4-IODOBENZYL 2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE involves its interaction with cellular DNA and proteins. The compound intercalates into DNA, disrupting the normal function of topoisomerase enzymes, which are essential for DNA replication and transcription. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with specific proteins involved in signal transduction pathways, further contributing to its biological effects.
相似化合物的比较
Similar compounds to 4-IODOBENZYL 2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE include other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a quinoline core, known for its ability to inhibit heme polymerase in Plasmodium parasites.
Quinidine: An antiarrhythmic agent that blocks sodium channels in cardiac cells.
Camptothecin: A natural product with a quinoline structure that inhibits topoisomerase I and is used in cancer therapy.
The uniqueness of 4-IODOBENZYL 2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
属性
分子式 |
C25H20INO2 |
|---|---|
分子量 |
493.3 g/mol |
IUPAC 名称 |
(4-iodophenyl)methyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H20INO2/c1-16-7-10-19(13-17(16)2)24-14-22(21-5-3-4-6-23(21)27-24)25(28)29-15-18-8-11-20(26)12-9-18/h3-14H,15H2,1-2H3 |
InChI 键 |
TWRFDRRBGMJXFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC4=CC=C(C=C4)I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-methoxyphenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10864100.png)

![4-{[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide](/img/structure/B10864112.png)
![methyl [(4Z)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10864113.png)
![methyl [(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10864114.png)
![1-(3,4-dimethylphenyl)-2-({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)ethanone](/img/structure/B10864121.png)
![Methyl 2-(2-(4-methoxyphenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B10864128.png)
![methyl 2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B10864134.png)
![10-Furan-2-ylmethyl-12-phenyl-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthracen-11-ylideneamine](/img/structure/B10864140.png)
![3,3-dimethyl-11-(4-methylphenyl)-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864151.png)


